![molecular formula C8H10ClNO2 B3053133 Hydroxylamine, O-(3-chloro-4-methoxybenzyl)- CAS No. 51224-80-7](/img/structure/B3053133.png)
Hydroxylamine, O-(3-chloro-4-methoxybenzyl)-
Overview
Description
Hydroxylamine, O-(3-chloro-4-methoxybenzyl)-, commonly known as CBH, is a chemical compound that has been widely used in scientific research applications. CBH is a potent reducing agent that has been used in the synthesis of various organic compounds.
Mechanism of Action
CBH is a potent reducing agent that can reduce a variety of functional groups, including nitro, carbonyl, and azido groups. The reduction of these functional groups proceeds via a free radical mechanism, in which CBH donates an electron to the functional group, resulting in the formation of a radical intermediate. The radical intermediate then reacts with CBH to form the reduced product.
Biochemical and Physiological Effects:
CBH has been shown to have antioxidant and anti-inflammatory properties. CBH has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CBH has been shown to increase the production of nitric oxide, which is a potent vasodilator and has been implicated in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
CBH is a potent reducing agent that can be used in a variety of lab experiments. CBH is relatively inexpensive and easy to handle. However, CBH is highly reactive and can be dangerous if not handled properly. CBH should be stored in a cool, dry place and should be handled with care.
Future Directions
There are several future directions for the use of CBH in scientific research. CBH could be used in the synthesis of new organic compounds with potential pharmaceutical applications. CBH could also be used in the development of new methods for the reduction of functional groups. Additionally, CBH could be used in the development of new therapies for the treatment of cancer and other diseases. Finally, CBH could be used in the development of new methods for the detection of free radicals in biological systems.
Scientific Research Applications
CBH has been used in various scientific research applications, including the synthesis of organic compounds, the reduction of nitro compounds, and the preparation of hydroxamic acids. CBH has also been used as a reducing agent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
properties
IUPAC Name |
O-[(3-chloro-4-methoxyphenyl)methyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-3-2-6(5-12-10)4-7(8)9/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMRBOIZLOVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CON)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199238 | |
Record name | Hydroxylamine, O-(3-chloro-4-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51224-80-7 | |
Record name | Hydroxylamine, O-(3-chloro-4-methoxybenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051224807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-(3-chloro-4-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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